

head-to-head comparison of different commercial ADMA ELISA kits

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Compound of Interest

Compound Name: *N,N*-dimethylarginine

Cat. No.: B1140653

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A Head-to-Head Comparison of Commercial ADMA ELISA Kits

For researchers, scientists, and drug development professionals investigating the role of asymmetric dimethylarginine (ADMA) in cardiovascular disease, endothelial dysfunction, and other pathological states, the accurate quantification of ADMA levels is paramount. Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and relatively cost-effective method for this purpose. This guide provides an objective comparison of several commercially available ADMA ELISA kits, supported by data from product specifications and published literature.

Performance Characteristics of Commercial ADMA ELISA Kits

The selection of an appropriate ELISA kit is crucial for obtaining reliable and reproducible data. Key performance characteristics such as sensitivity, detection range, and precision are summarized in the table below. This information has been compiled from the manufacturers' product datasheets. It is important to note that direct experimental comparison data is limited, and performance can vary based on experimental conditions and sample types.

Manufa cturer	Kit Name	Catalog No.	Sensitiv ity	Detectio n Range (ng/mL)	Intra- Assay CV	Inter- Assay CV	Sample Type
Elabscie nce	ADMA (Asymmet rical Dimethyl arginine) ELISA Kit	E-EL- 0042	9.38 ng/mL ^[1]	15.63- 1000 ^[1]	< 10% ^[1]	< 10% ^[1]	Serum, plasma, other biological fluids ^[1]
Invitroge n	Asymmet ric Di- Methyl Arginine Competiti ve ELISA Kit	EEL009	9.38 ng/mL	15.63- 1,000	< 10%	< 10%	Serum, plasma, other biological fluids
Abcam	Human ADMA ELISA kit	ab21397 2	Determin ed at 1 SD below mean signal at 0 µmol/L	Not specified in ng/mL	Not specified	Not specified	Serum, Plasma
Biomatik	Asymmet rical Dimethyl arginine (ADMA) ELISA Kit	EKU0260 0	4.99 ng/mL	12.35- 1,000	< 10%	< 12%	Serum, plasma, tissue homogen ates, cell lysates, cell culture supernat es

ELK Biotechnology	ADMA(Asymmetrical Dimethylarginine) ELISA Kit	Not specified	4.34 ng/mL	15.63-1000	< 8%	< 10%	Serum, plasma, cell lysates, cell culture supernatants, other biological fluids
FineTest	ADMA(Asymmetrical Dimethylarginine) ELISA Kit	EU2562	0.938 ng/ml	1.563-100	Not specified	Not specified	Serum, Plasma, Cell Culture Supernatant, cell or tissue lysate, Other liquid samples
MyBioSource	Human asymmetrical dimethylarginine, ADMA ELISA Kit	MBS264847	Not specified	Not specified	Identified	Identified	Body fluids, tissue homogenates, secretions
DLD Diagnostika	ADMA ELISA	Not specified	Not specified	Not specified	19% (Intra-assay)	9-14% (Inter-assay)	Serum

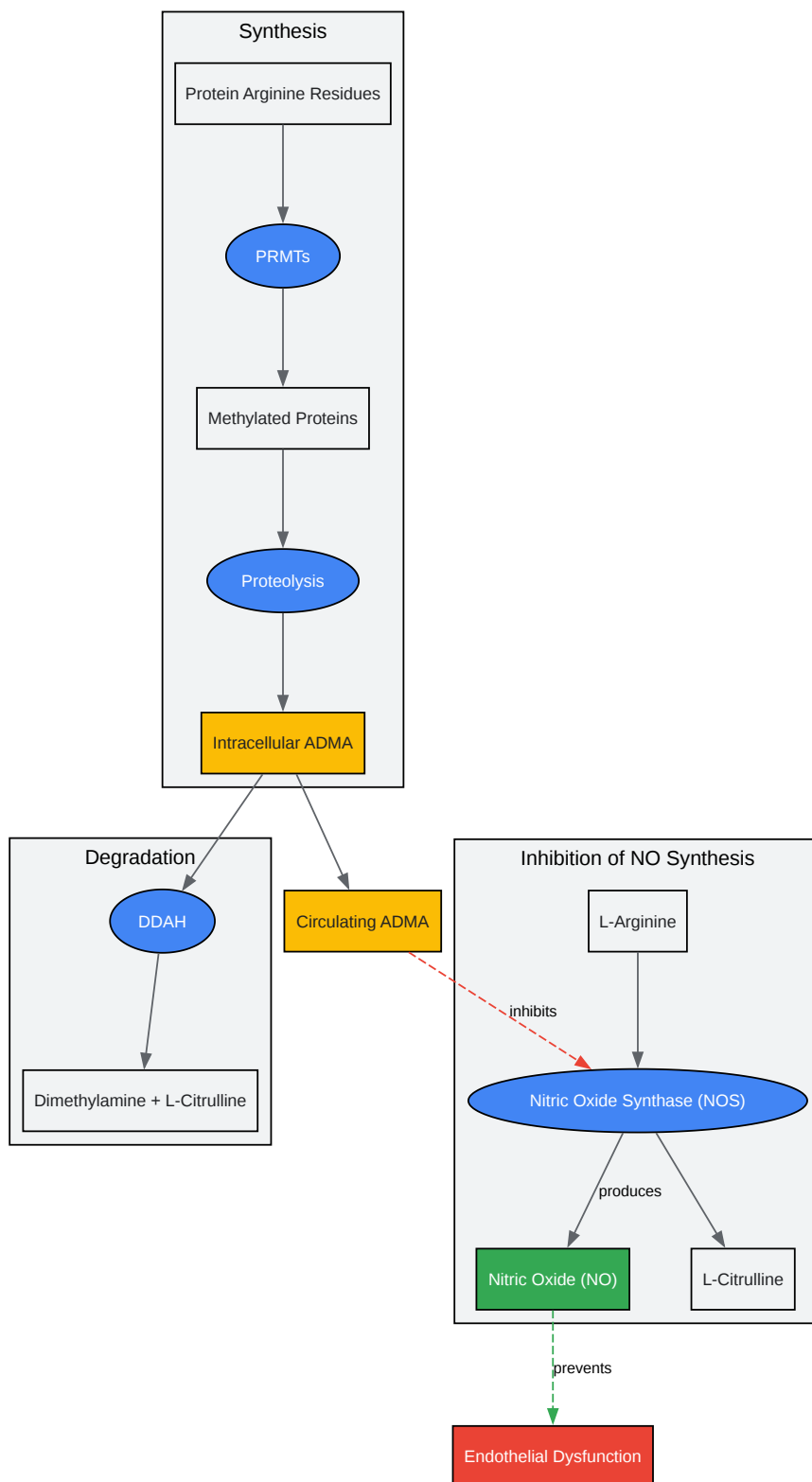
Note: A study published in the Journal of Chromatography B in 2005 compared the DLD Diagnostika GmbH ADMA ELISA kit with a reversed-phase HPLC method. The study found that the intra-assay coefficient of variation for the ELISA was 19%, and the inter-assay CVs were

9% and 14% for two different kit controls. The authors concluded that the HPLC method offered better sensitivity and selectivity.

The ADMA Signaling Pathway and its Role in Endothelial Dysfunction

Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting NOS, ADMA reduces the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and the maintenance of vascular homeostasis. Elevated levels of ADMA are associated with endothelial dysfunction and are considered a risk factor for cardiovascular diseases. The metabolic pathway of ADMA involves its synthesis through the methylation of arginine residues in proteins by protein arginine methyltransferases (PRMTs) and its degradation by the enzyme dimethylarginine dimethylaminohydrolase (DDAH).

ADMA Signaling Pathway

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Caption: The ADMA signaling pathway, illustrating its synthesis, inhibition of nitric oxide synthase, and degradation.

Experimental Protocol: A Generalized ADMA ELISA Procedure

The following protocol represents a generalized procedure for a competitive ADMA ELISA, based on common steps found in the manuals of the compared kits. For accurate results, it is imperative to follow the specific protocol provided with the purchased kit.

Materials:

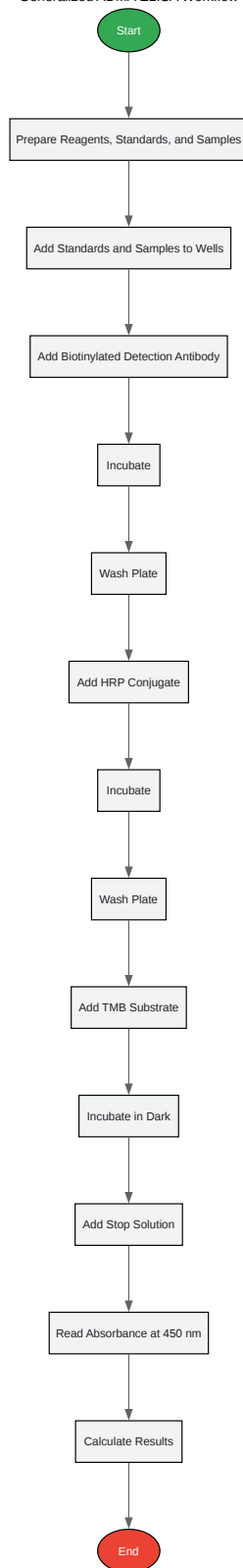
- ADMA ELISA Kit (microplate, standards, detection antibody, HRP conjugate, substrate, stop solution, wash buffer)
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Distilled or deionized water
- Absorbent paper

Procedure:

- Reagent Preparation: Prepare all reagents, including standards, samples, and working solutions of antibodies and buffers, according to the kit's instructions.
- Standard and Sample Addition: Add a specific volume (typically 50 μ L) of standards and samples to the appropriate wells of the microplate.
- Detection Antibody Addition: Add the biotinylated anti-ADMA antibody to each well.
- Incubation: Incubate the plate for a specified time (e.g., 45 minutes to 1 hour) at a specific temperature (e.g., 37°C).

- **Washing:** Aspirate the contents of the wells and wash the plate multiple times (typically 3-5 times) with the provided wash buffer.
- **HRP Conjugate Addition:** Add the HRP-conjugated avidin or secondary antibody to each well.
- **Second Incubation:** Incubate the plate again for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
- **Second Washing:** Repeat the washing step.
- **Substrate Addition:** Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15-20 minutes) at a specific temperature (e.g., 37°C).
- **Stop Reaction:** Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
- **Absorbance Measurement:** Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
- **Calculation:** Calculate the concentration of ADMA in the samples by plotting a standard curve of the OD values of the standards against their known concentrations. The concentration of ADMA in the samples is inversely proportional to the OD value.

Generalized ADMA ELISA Workflow



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Caption: A generalized workflow for a competitive ADMA ELISA.

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References

- 1. file.elabscience.com [file.elabscience.com]
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